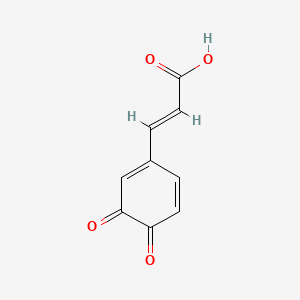
Caffeoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Caffeic acid quinone is an alpha,beta-unsaturated monocarboxylic acid that is acrylic acid in which one of the olefinic hydrogens at position 3 has been replaced by a 3,4-dioxocyclohexa-1,5-dien-1-yl group. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid and a member of 1,2-benzoquinones. It derives from an acrylic acid.
Scientific Research Applications
Neuroprotection and Anti-inflammatory Effects
Caffeoquinone, specifically in the form of caffeic acid ester fraction, has been studied for its neuroprotective properties. Research conducted by Wang et al. (2012) showed that this compound can inhibit microglial activation, reduce inflammatory markers like nitric oxide and TNF-α, and protect against ischemic brain damage. This suggests potential applications in treating neurological conditions related to inflammation and ischemia (Wang et al., 2012).
Antioxidant and Radioprotective Properties
Caffeic acid phenethyl ester, a related compound, demonstrates notable antioxidant and radioprotective effects. Studies by Cıkman et al. (2015) and Demir et al. (2016) found that it can protect liver tissues from oxidative stress and prevent radiation-induced cataracts, highlighting its potential as a protective agent against radiation exposure (Cıkman et al., 2015); (Demir et al., 2016).
Hepatic Protection and Stress Resistance
Research on hydroxycinnamic acids, including caffeoylquinic acid, has demonstrated their effectiveness in protecting human liver cells from oxidative stress. Baeza et al. (2014) showed that these compounds can protect against cellular damage induced by oxidative stressors, suggesting their utility in managing liver-related disorders (Baeza et al., 2014).
Cardiovascular Health
In the context of cardiovascular health, caffeic acid has been examined for its influence on cellular calcium homeostasis and apoptosis in human gastric cancer cells. Chang et al. (2013) found that caffeic acid can induce changes in calcium signaling and promote apoptosis, indicating a potential role in cardiovascular disease management (Chang et al., 2013).
Neurogenesis and Cognitive Function
Caffeoylquinic acid has also been linked to neurogenesis and cognitive function improvements. Sasaki et al. (2019) found that 3,4,5-tricaffeoylquinic acid can induce adult neurogenesis and enhance learning and memory in aging mice, suggesting its application in aging-related cognitive decline (Sasaki et al., 2019).
Metabolic Effects
Studies have shown that caffeoylquinic acid derivatives can inhibit starch digestion and manage hyperglycemia, indicating potential use in managing diabetes and related metabolic disorders (Jeng et al., 2015).
properties
CAS RN |
15416-77-0 |
|---|---|
Product Name |
Caffeoquinone |
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
0 |
IUPAC Name |
(E)-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
SMILES |
C1=CC(=O)C(=O)C=C1C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




